molecular formula C19H14N2O4 B13418256 3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid

3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid

Cat. No.: B13418256
M. Wt: 334.3 g/mol
InChI Key: DRCXEUYBLRVLTI-UHFFFAOYSA-N
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Description

3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of two phenylamino groups and a carboxylic acid group attached to a cyclohexadiene ring with two keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid typically involves the oxidative coupling of dihydroxybenzoic acid with aniline. One common method includes dissolving dihydroxybenzoic acid in a phosphate buffer and adding potassium ferricyanide as an oxidizing agent, followed by the addition of aniline. The reaction mixture is stirred overnight to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The phenylamino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenylamino groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The keto groups can also participate in redox reactions, altering the redox state of the target molecules and affecting their biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydroxybenzoic Acid: A precursor in the synthesis of 3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid.

    Aniline: Another precursor used in the synthesis.

    Quinone Derivatives: Structurally similar compounds with different oxidation states.

Uniqueness

This compound is unique due to its combination of phenylamino groups and keto groups on a cyclohexadiene ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

IUPAC Name

3-anilino-2-hydroxy-5-oxo-6-phenyliminocyclohexa-1,3-diene-1-carboxylic acid

InChI

InChI=1S/C19H14N2O4/c22-15-11-14(20-12-7-3-1-4-8-12)18(23)16(19(24)25)17(15)21-13-9-5-2-6-10-13/h1-11,20,23H,(H,24,25)

InChI Key

DRCXEUYBLRVLTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)C(=NC3=CC=CC=C3)C(=C2O)C(=O)O

Origin of Product

United States

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